[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid

Medicinal Chemistry SAR Studies Lead Optimization

Medicinal chemistry programs targeting PDE2-dependent CNS disorders often face a scarcity of chiral, fragment-like building blocks that combine a privileged scaffold with an enantiopure carboxylic acid handle. This compound addresses that gap. Based on patent WO2015164508A1, optimized 7-substituted triazolopyrimidine-aryl carboxylic acids achieve sub-nanomolar PDE2 IC50 values. - Chiral α-phenylacetic acid moiety enables enantioselective SAR and amide coupling diversification. - Predicted >100-fold potency advantage over non-aromatic acetic acid analogs, offering a direct path to high-affinity leads. - MW 300.34 and cLogP ~2.5-3.0 comply with rule-of-three guidelines for fragment-based drug discovery.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
Cat. No. B12248953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid
Molecular FormulaC14H12N4O2S
Molecular Weight300.34 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)SC(C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C14H12N4O2S/c1-9-7-11(18-14(17-9)15-8-16-18)21-12(13(19)20)10-5-3-2-4-6-10/h2-8,12H,1H3,(H,19,20)
InChIKeyHEMVHHGDLAWWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemically Differentiated Triazolopyrimidine Scaffold


[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid (CAS 1129406-35-4, MF C14H12N4O2S, MW 300.34) is a heterocyclic building block featuring the [1,2,4]triazolo[1,5-a]pyrimidine core linked via a thioether bridge at the 7-position to a phenylacetic acid moiety . This compound belongs to a broader class of triazolopyrimidines explored for diverse biological activities, including kinase inhibition and antimicrobial applications, but is structurally distinguished from simpler acetic acid derivatives by its α-phenyl substitution on the carboxylic acid side chain .

Differentiated triazolopyrimidine scaffold with 7-thioether linkage to α-phenylacetic acid
Chiral building block for enantioselective SAR exploration
May support PDE2, HSF-1, and CNS-focused library synthesis based on class-level evidence

Why Simple Acetic Acid Analogs Cannot Substitute


Simple in-class substitution fails because the α-phenyl group on the acetic acid moiety of the target compound introduces a chiral center and significantly alters the steric, electronic, and lipophilic profile compared to its non-phenylated analog, 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid . This structural difference is not merely incremental; it changes the geometry of the carboxylic acid pharmacophore from a flexible, primary alkyl acid to a more rigid, aromatic acid, which directly impacts target binding conformations and metabolic stability . These physicochemical and geometric alterations mean that biological potency, selectivity, and pharmacokinetic data from the simpler analog cannot be reliably extrapolated, making the target compound a non-fungible entity for structure-activity relationship (SAR) studies and lead optimization programs.

Target Compound Simpler Acetic Acid Analog
α-Phenylacetic acid side chain Aromatic, rigid geometry; introduces chiral center
Unsubstituted acetic acid Flexible, achiral; lower steric demand
MW ~300, higher lipophilicity Alters binding conformations and metabolic profile
MW ~224, lower logP May not replicate target interactions or pharmacokinetics
Structural and physicochemical differences mean biological data from the simpler analog may not transfer directly; direct substitution without validation may shift SAR interpretation.

Quantitative Differentiation Evidence


α-Phenyl vs. Unsubstituted Acetic Acid Side Chain

The target compound possesses an α-phenyl-substituted acetic acid side chain, in contrast to the simpler 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid, which lacks this phenyl group. This structural difference increases the molecular weight from 224.24 g/mol to 300.34 g/mol and introduces a chiral center at the α-carbon . The α-phenyl group increases the calculated logP by approximately 1.2–1.8 units compared to the unsubstituted analog, based on class-level estimates for arylacetic vs. acetic acid derivatives [1].

α-Phenyl Substitution Effect
Class-level inference
ΔMW +76.10 g/mol; ΔcLogP +1.2 to +1.8
Supports structural differentiation context
Class-level estimate; verify experimentally
Medicinal Chemistry SAR Studies Lead Optimization

7-Thioether Arylcarboxylic Acid Motif in PDE2 Binding

The patent WO2015164508A1 on substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors demonstrates that 7-position thioether-linked arylcarboxylic acid motifs are critical for PDE2 binding and brain penetrability [1]. While the specific α-phenylacetic acid derivative is not explicitly claimed, the SAR table within this patent shows that 7-substituted triazolopyrimidine analogs exhibit IC50 values ranging from 0.5 to 50 nM against PDE2 enzyme, with a clear dependence on the nature of the carboxylic acid side chain. Analogs lacking the aromatic acid functionality show >100-fold reduction in potency [1].

PDE2 Binding Motif
Class-level inference
Target (predicted) nM range activity
Simple acid analog IC50 > 1 µM
Predicted >100-fold potency gain
Aromatic acid pharmacophore supports PDE2 binding hypothesis
Based on patent SAR trends; confirm with direct assay
PDE2 Inhibition CNS Drug Discovery Binding Affinity

Triazolopyrimidine-7-thioacetates in HSF-1 Activity

A close structural analog, ethyl 2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate (BDBM72763), was tested against Heat Shock Factor-1 (HSF-1) in a NIH3T3 cell-based luminescence assay and showed an EC50 of 22,800 nM (22.8 µM) [1]. This provides a baseline potency for the 7-thioacetate triazolopyrimidine class at a specific target. The target compound, with its α-phenylacetic acid replacing the ethyl acetate, is predicted to enhance potency due to the free carboxylic acid pharmacophore and additional aromatic interaction potential, a modification that typically results in 5- to 20-fold potency improvements in HSF-1 pathway assays based on fragment-to-lead SAR trends [2].

HSF-1 Cellular Activity
Cross-study comparable
Target (predicted free acid) EC50 est. 1–5 µM
Ethyl ester analog (BDBM72763) EC50 22.8 µM
Predicted 5–20 fold improvement
Supports HSF-1 pathway-response context
NIH3T3 luminescence assay; verification needed
Heat Shock Factor-1 Cancer Therapeutics High-Throughput Screening

Chiral Center for Stereospecific Target Engagement

The α-carbon of the phenylacetic acid side chain is chiral, existing as a pair of enantiomers. This contrasts with the achiral 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid analog . In related triazolopyrimidine PDE2 inhibitors (WO2015164508A1), specific enantiomers at chiral centers adjacent to the core showed >10-fold differences in PDE2 IC50 values, with the (S)-enantiomers consistently more potent [1]. This stereochemical element provides a dimension of differentiation not available in the achiral acetic acid series, enabling patent claims and selective pharmacological profiles.

Chiral Differentiation
Class-level inference
Eudismic ratio >10-fold (PDE2 class)
Enables enantiomer-attribution review
Achiral analog lacks stereochemical resolution
Chiral Chemistry Enantioselective Synthesis Drug Design

7-Sulfanyl Substitution for Anticonvulsant Selectivity

The patent RU2136684C1 describes 1,2,4-triazolo[1,5-a]pyrimidine derivatives with anticonvulsant activity, where specific substitution at the 7-position is critical for activity [1]. The target compound's 7-sulfanyl substitution aligns with this pharmacophore model. Within this class, compounds with 7-alkylthio substitution showed ED50 values of 15–40 mg/kg (i.p.) in the maximal electroshock (MES) seizure model, while 7-unsubstituted or 7-oxo analogs were inactive (ED50 > 100 mg/kg), representing a >2.5-fold improvement in potency [1]. The phenylacetic acid moiety on the target compound further differentiates it by potentially modulating CNS penetration and half-life.

Anticonvulsant Pharmacophore
Class-level inference
7-Sulfanyl substituted MES ED50 15–40 mg/kg
7-Unsubstituted/oxo ED50 >100 mg/kg (inactive)
Reported >2.5-fold potency increase
Supports seizure model endpoint review
Patent-derived data; specific compound not directly assayed
Anticonvulsant Activity Ion Channel Modulation CNS Safety

Definitive Application Scenarios


CNS-Penetrant PDE2 Inhibitor Optimization

Given the patent WO2015164508A1 evidence that 7-substituted [1,2,4]triazolo[1,5-a]pyrimidine-aryl carboxylic acids are potent PDE2 inhibitors (IC50 values in the sub-nanomolar to low nanomolar range for optimized analogs) , this compound serves as a versatile intermediate for generating focused libraries. The free α-phenylacetic acid provides a handle for amide coupling or esterification, while the chiral center allows for enantioselective SAR exploration. The predicted >100-fold potency advantage over non-aromatic acid analogs makes this a high-priority building block for CNS drug discovery programs targeting PDE2-related cognitive disorders.

HSF-1 Pathway Modulator Hit-to-Lead

Building on the BindingDB data for the closely related ethyl 2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate (EC50 = 22.8 µM against HSF-1) , the target compound is positioned as a direct hit-to-lead candidate. The free carboxylic acid is expected to improve binding affinity by 5- to 20-fold , potentially bringing the EC50 into the low micromolar range suitable for further medicinal chemistry optimization in oncology programs targeting the HSF-1 stress response pathway.

Stereochemically Pure Anticonvulsant Synthesis

For academic or industrial groups pursuing anticonvulsant triazolopyrimidines, the chiral α-phenylacetic acid moiety of this compound offers a distinct advantage over achiral acetic acid analogs. The 7-sulfanyl substitution pattern is validated by RU2136684C1 for anticonvulsant activity (ED50 15–40 mg/kg in MES model) , and the target compound's unique substitution enables the preparation of enantiopure derivatives with potentially improved therapeutic windows. This is particularly relevant for programs seeking to differentiate from racemic anticonvulsant agents.

Chiral Fragment for FBDD Screening Libraries

The compound's combination of a privileged triazolopyrimidine scaffold, a thioether linkage, and a chiral α-phenylacetic acid makes it an ideal fragment for FBDD screening libraries. The molecular weight (300.34 g/mol) and calculated logP (~2.5–3.0) place it within the 'rule of three' guidelines for fragment libraries, while the structural complexity (chiral center, multiple hydrogen bond acceptors) provides vectors for fragment growth. This contrasts with simpler fragments lacking the stereochemical and functional group diversity needed for efficient hit evolution.

Application
Selection Property
Validation Focus
PDE2 inhibitor SAR exploration
Aromatic acid pharmacophore at 7-position
Enzyme inhibition assay context (PDE2)
HSF-1 stress response pathway studies
Free carboxylic acid for target engagement
Cell-based pathway reporter assay context
Anticonvulsant scaffold synthesis (chiral)
7-Sulfanyl substitution and α-phenyl chiral center
Seizure model endpoint review (MES)
Fragment-based screening libraries
Rule-of-three compliant; thioether linkage, stereocenter
Fragment library suitability and growth vector analysis
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